molecular formula C10H7N3O5 B2802503 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid CAS No. 94242-57-6

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Cat. No.: B2802503
CAS No.: 94242-57-6
M. Wt: 249.182
InChI Key: ZWIZJEAIFPFNRX-UHFFFAOYSA-N
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Description

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a quinazoline derivative featuring a nitro group at position 6 of the fused benzene ring and an acetic acid moiety at position 3 of the heterocyclic core. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The nitro substituent in this compound likely enhances its electron-withdrawing character, influencing reactivity and intermolecular interactions compared to other analogs.

Properties

IUPAC Name

2-(6-nitro-4-oxoquinazolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O5/c14-9(15)4-12-5-11-8-2-1-6(13(17)18)3-7(8)10(12)16/h1-3,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZJEAIFPFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the following steps:

    Oxidation: The oxidation of the intermediate compound to introduce the keto group at the 4th position.

    Acetylation: The final step involves the acetylation of the intermediate to attach the acetic acid moiety at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, oxidation, and acetylation processes, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of (6-Amino-4-oxo-4H-quinazolin-3-yl)-acetic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The keto group and acetic acid moiety also play roles in its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Substituent Effects: Nitro (NO₂) vs. Chloro (Cl): The nitro group at position 6 (target compound) introduces stronger electron-withdrawing effects compared to chloro in the analog from . This may alter solubility, stability, and reactivity in medicinal chemistry applications. Ethyl (C₂H₅) vs. Brominated Derivative (8): Bromination of compound 7 enables further functionalization (e.g., nucleophilic substitution), highlighting the versatility of quinazoline scaffolds .
  • Synthetic Routes: The synthesis of compound 7 via glycine and acetic acid reflux (67% yield) suggests a robust method for introducing the acetic acid moiety. Similar approaches may apply to the target compound, though specific details are absent in the evidence. Triazinoquinazoline derivatives () require multi-step modifications, emphasizing the role of heterocyclic fusion in diversifying bioactivity .

Biological Activity

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N4O4C_{10}H_{8}N_{4}O_{4}. The compound features a nitro group and a quinazoline scaffold, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the quinazoline moiety exhibit antimicrobial properties. A study demonstrated that derivatives of quinazoline showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Quinazoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was assessed through MTT assays, revealing IC50 values indicative of cytotoxicity against several cancer types.

Cell Line IC50 (µM) Mechanism of Action
HepG225Induction of apoptosis via caspase activation
MCF730Cell cycle arrest at G1 phase
A54920Inhibition of PI3K/Akt signaling pathway

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Specifically, it has shown potential as an inhibitor of aldose reductase, an enzyme linked to diabetic complications. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

Study on Antimicrobial Activity

In a comparative study, this compound was tested alongside known antibiotics against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited comparable activity to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Study on Anticancer Effects

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of the quinazoline ring allows intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : By binding to specific enzymes like aldose reductase, it alters metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

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